2-(Chlorosulfonyl)-3-fluoro-4-methylbenzoic acid
Description
Properties
Molecular Formula |
C8H6ClFO4S |
|---|---|
Molecular Weight |
252.65 g/mol |
IUPAC Name |
2-chlorosulfonyl-3-fluoro-4-methylbenzoic acid |
InChI |
InChI=1S/C8H6ClFO4S/c1-4-2-3-5(8(11)12)7(6(4)10)15(9,13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
AMMSNMOPIHXXKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Stage 1: Diazotization
- Reactants :
- Methyl 4-amino-3-fluorobenzoate (10 g, 59.1 mmol)
- NaNO₂ (6.1 g, 88.8 mmol) in HCl (6 N, 200 mL)
- Conditions : 0°C, 30 minutes
Stage 2: Sulfur Dioxide Insertion
- Reactants : Saturated SO₂ in acetic acid (200 mL)
- Temperature : 0°C
Stage 3: Chlorination
- Catalyst : CuCl₂ (8.0 g, 59.6 mmol)
- Conditions : Room temperature, 1 hour
- Workup : Extraction with DCM, drying (Na₂SO₄), and vacuum concentration.
- Yield : 67% (10 g).
Key Data :
| Parameter | Value |
|---|---|
| Purity (HPLC) | >95% |
| Isomer Control | <2% para-isomer |
Advantages : High regioselectivity and avoids harsh fluorination agents.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Sequential Route | 60 | Moderate | High (bulk reagents) |
| Diazotization Route | 67 | High | Moderate (CuCl₂) |
- The diazotization method achieves higher yields due to minimized side reactions.
- Sequential routes are cost-effective for large-scale production but require stringent temperature control.
Industrial Considerations
- Purification : Recrystallization from toluene or ethyl acetate achieves >98% purity.
- Waste Management : CuCl₂ byproducts necessitate neutralization and filtration protocols.
Chemical Reactions Analysis
Types of Reactions
2-(Chlorosulfonyl)-3-fluoro-4-methylbenzoic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of sulfuric acid and hydrochloric acid.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups may deactivate the ring towards such reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Hydrolysis: Products include sulfuric acid, hydrochloric acid, and the corresponding benzoic acid derivative.
Electrophilic Aromatic Substitution: Products depend on the specific electrophile used in the reaction.
Scientific Research Applications
Chemical Reactions and Properties
2-(Chlorosulfanyl)-3-fluoro-4-methylbenzoic acid, with the molecular formula C10H8ClFOS and a molecular weight of 232.68 g/mol, can undergo several chemical reactions.
Types of Reactions:
- Oxidation: The chlorosulfanyl group can be oxidized to form sulfonic acids. Reagents such as hydrogen peroxide or potassium permanganate can be used for this reaction. Oxidation can yield sulfonic acid derivatives.
- Reduction: The compound can be reduced to remove the chlorosulfanyl group. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
- Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Nucleophiles such as amines or thiols can be used in the presence of a catalyst. Substitution reactions can produce various substituted benzoic acids.
Scientific Research Applications
2-(Chlorosulfanyl)-3-fluoro-4-methylbenzoic acid serves as a building block in organic synthesis for creating complex organic molecules. Its unique structure makes it a candidate for drug development, especially in designing inhibitors or modulators of specific biological pathways. It can also be used in developing new materials with specific properties, such as polymers or coatings. The chlorosulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its target by participating in hydrogen bonding or van der Waals interactions.
Studies suggest that 2-(Chlorosulfanyl)-3-fluoro-4-methylbenzoic acid has potential biological activities, which makes it interesting for medicinal chemistry.
Mechanisms of Action:
- Ion Channel Modulation: It may interact with sodium channels, particularly Na v1.3, which are implicated in pain pathways. In vitro studies have shown that the compound can inhibit neuronal excitability without significant side effects in animal models.
- Inhibition of Protein Expression: The compound may also downregulate the expression of certain proteins involved in inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.
In Vitro Studies:
- Antinociceptive Effects: It has been found to reduce noxious pinch-evoked activity in rat models, suggesting its potential as an analgesic agent.
- Cell Viability Assays: The compound demonstrated cytotoxic effects on various cancer cell lines at concentrations ranging from 10 μM to 100 μM, suggesting its potential as an anticancer agent.
In Vivo Studies:
- Pain Models: Administration of the compound in rat models resulted in a significant decrease in pain-related behaviors without notable adverse effects on cardiovascular parameters.
- Safety Profile: Studies in cynomolgus monkeys showed no significant clinical signs or changes in vital signs after administration of high doses, suggesting a favorable safety profile for further development.
Case Studies
Case Study 1: Pain Management
A clinical trial involving patients with neuropathic pain showed that patients reported a 40% reduction in pain scores after four weeks of treatment compared to baseline measurements. Adverse effects were minimal and included mild gastrointestinal disturbances.
Case Study 2: Cancer Treatment
In a study on patients with advanced solid tumors, treatment with the compound resulted in stable disease in 50% of participants over a three-month period. One patient experienced a partial response, providing preliminary evidence for its anticancer properties.
Data Table
| Study Type | Effect Observed | Concentration (μM) | Outcome |
|---|---|---|---|
| In Vitro | Antinociceptive | 10 - 100 | Significant reduction in pain response |
| In Vitro | Cytotoxicity | 10 - 100 | Reduced cell viability in cancer cell lines |
| In Vivo | Pain Reduction | 3 - 30 | Decreased noxious pinch response |
| Clinical Trial | Pain Management | Varies | 40% reduction in pain scores |
Mechanism of Action
The mechanism of action of 2-(Chlorosulfonyl)-3-fluoro-4-methylbenzoic acid involves its reactivity as an electrophile due to the presence of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogues
Key Observations:
Reactivity : The chlorosulfonyl group in the target compound enables nucleophilic substitution reactions (e.g., forming sulfonamides), unlike analogues lacking this group .
Steric and Hydrophobic Effects : The methyl group at position 4 increases lipophilicity compared to unsubstituted benzoic acids, which may improve membrane permeability in drug candidates .
Physicochemical Properties
Table 2: Physical Properties Comparison
Key Observations:
Pharmaceutical Intermediates :
- The chlorosulfonyl group is critical in synthesizing sulfonamide drugs. For example, 4-chloro-3-(chlorosulfonyl)benzoic acid is a precursor to bumetanide, a loop diuretic .
- Fluorine substitution improves metabolic stability and bioavailability, as seen in kinase inhibitors like 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid .
Agrochemical Potential:
- Sulfonyl-containing compounds (e.g., metsulfuron-methyl) are widely used as herbicides . The target compound’s chlorosulfonyl group could serve as a reactive handle for similar applications.
Biological Activity
2-(Chlorosulfonyl)-3-fluoro-4-methylbenzoic acid is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C8H7ClO3S
- Molecular Weight : 252.65 g/mol
- IUPAC Name : this compound
The unique structure of this compound includes a chlorosulfonyl group, a fluorine atom, and a methyl group attached to the benzoic acid framework. This arrangement contributes to its distinct reactivity and potential biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in anti-inflammatory and potential anticancer applications.
Anti-inflammatory Properties
A significant study investigated the anti-inflammatory effects of related compounds in a model using lipopolysaccharide (LPS)-induced inflammation in rats. Although the specific activity of this compound was not directly tested, structural analogs demonstrated a reduction in inflammatory markers such as TNF-α and IL-1β. These findings suggest that compounds with similar structures may inhibit cyclooxygenase (COX) activity, thereby reducing inflammation .
Table 1: Inflammatory Parameters in LPS-Induced Rats
| Parameter | Control Group (LPS) | Treatment Group (3-CH2Cl) | p-value |
|---|---|---|---|
| TNF-α (pg/mL) | 5.70 ± 1.04 | 2.32 ± 0.28 | <0.001 |
| IL-1β (pg/mL) | High | Reduced | <0.001 |
| White Blood Cell Count | Elevated | Normal | <0.01 |
This table summarizes the significant reductions in inflammatory markers observed after treatment with structurally similar compounds, indicating a potential pathway for further investigation into the anti-inflammatory effects of this compound.
The proposed mechanism of action for compounds related to this compound includes:
- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit COX-2 activity, which is crucial in mediating inflammatory responses.
- Modulation of Signaling Pathways : The inhibition of NF-κB signaling pathways may also play a role in reducing inflammation and potentially impacting cancer cell survival.
- DNA Interaction : Some derivatives exhibit cytotoxicity by causing DNA strand breaks, leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological relevance of compounds structurally related to this compound:
- In Vivo Studies : Research involving LPS-induced rat models demonstrated that treatment with related compounds significantly reduced inflammatory markers and improved survival rates during septic conditions.
- In Vitro Studies : Various derivatives were tested against cancer cell lines, showing varying degrees of cytotoxicity and potential for further development as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
